molecular formula C4H3ClN2O4S B1295848 2,4-Dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonyl chloride CAS No. 28485-18-9

2,4-Dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonyl chloride

Cat. No. B1295848
CAS RN: 28485-18-9
M. Wt: 210.6 g/mol
InChI Key: FQHNJCWWBKYCJW-UHFFFAOYSA-N
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Description

2,4-Dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonyl chloride is a chemical compound used as a pharmaceutical intermediate . It is a product of Thermo Scientific Chemicals and was originally part of the Alfa Aesar product portfolio .


Chemical Reactions Analysis

Again, I apologize for the lack of specific information on the chemical reactions involving 2,4-Dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonyl chloride. As a pharmaceutical intermediate , it’s likely involved in various reactions to produce different pharmaceutical compounds.


Physical And Chemical Properties Analysis

2,4-Dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonyl chloride is moisture sensitive and incompatible with oxidizing agents and bases .

Scientific Research Applications

Anticancer Activity

2,4-Dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonyl chloride derivatives have shown potential in cancer research. For instance, a compound synthesized through a modified Schotten-Baumann reaction involving this chemical showed significant anticarcinogenic activity against HL-60 and BEL-7402 cancer cells (Miao, Yan, & Zhao, 2010).

Quantum Chemical and Biological Studies

In another study, the Computational Quantum Chemical (CQC) properties, pharmacokinetic, and biological components of Uracil-5-Tertiary Sulfonamides, which include derivatives of 2,4-Dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonyl chloride, were analyzed. The study explored the electronic properties and pharmacokinetic profiles of these compounds (Gaurav & Krishna, 2021).

Synthesis and Reactions with Electrophiles

A research focused on the cyclization of carbonyl-4-R-thiosemicarbazides in a basic medium, using a derivative of 2,4-Dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonyl chloride. This study highlighted the various reactions of these compounds with electrophiles, contributing to the understanding of their chemical behavior (Mekuskiene & Vainilavicius, 2006).

Green Synthesis and Environmental Applications

A study on the green synthesis of 2,3-dioxo-1,2,3,4-tetrahydroquinoxaline derivatives, starting from a reaction with 2,4-Dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonyl chloride, underscored the importance of environmentally friendly methods in chemical synthesis. This approach is crucial for sustainable development in pharmaceutical and chemical industries (Festus & Craig, 2021).

Safety And Hazards

This compound causes severe skin burns and eye damage . It’s important to handle it with appropriate safety measures.

properties

IUPAC Name

2,4-dioxo-1H-pyrimidine-5-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H3ClN2O4S/c5-12(10,11)2-1-6-4(9)7-3(2)8/h1H,(H2,6,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQHNJCWWBKYCJW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=O)NC(=O)N1)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H3ClN2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5058696
Record name 2,4-Dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonyl chloride
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URL https://comptox.epa.gov/dashboard/DTXSID5058696
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4-Dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonyl chloride

CAS RN

28485-18-9
Record name 1,2,3,4-Tetrahydro-2,4-dioxo-5-pyrimidinesulfonyl chloride
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Record name NSC 34840
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Record name 28485-18-9
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Record name 2,4-Dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonyl chloride
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonyl chloride
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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Citations

For This Compound
4
Citations
X Li, D Wang, G Lu, K Liu, T Zhang, S Li, W Xue… - Journal of advanced …, 2020 - Elsevier
Introduction The development of a new type of Thymidylate synthase (TS) inhibitor that could inhibit cancer cells' proliferation and anti-angiogenesis is of great significance for cancer's …
Number of citations: 9 www.sciencedirect.com
G Lu, X Li, D Wang, F Meng - European journal of medicinal chemistry, 2019 - Elsevier
Research on thymidylate synthase inhibitors has been a hot spot for anticancer drug development. Here, based on the structures and pharmacological properties of two types of TS …
Number of citations: 38 www.sciencedirect.com
CA Gizzo - 2021 - search.proquest.com
Microtubule targeting agents (MTAs) are one of the most successful classes of cancer therapeutics to date. This work focuses on the development of novel tubulin inhibitors in the …
Number of citations: 2 search.proquest.com
W Wang, L Zhang, L Morlock, NS Williams… - Journal of medicinal …, 2019 - ACS Publications
Despite advances in targeted anticancer therapies, there are still no small-molecule-based therapies available that specifically target colorectal cancer (CRC) development and …
Number of citations: 14 pubs.acs.org

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